molecular formula C23H24N2O4S B5223956 N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

Cat. No. B5223956
M. Wt: 424.5 g/mol
InChI Key: MPTHKSLJXFOLBJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide, also known as MPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAP belongs to the class of benzamides and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide involves its ability to interact with GPCRs. GPCRs are transmembrane proteins that are involved in signal transduction across the cell membrane. N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide binds to the allosteric site of GPCRs, which are sites other than the receptor's active site. This leads to a conformational change in the receptor, which enhances or inhibits its activity.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of movement, mood, and motivation. This makes N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide a potential candidate for the treatment of Parkinson's disease and other movement disorders. N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has also been found to inhibit the activity of the serotonin 5-HT2B receptor, which is involved in the regulation of mood, appetite, and sleep. This makes N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide a potential candidate for the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide is its ability to selectively modulate the activity of specific GPCRs. This makes it a useful tool for studying the physiological and biochemical effects of GPCRs. However, one of the limitations of N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide is its potential toxicity and side effects. This makes it important to use N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide in appropriate concentrations and to monitor its effects carefully.

Future Directions

There are several future directions for N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide research. One area of research is the development of more potent and selective N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide analogs. This could lead to the development of more effective treatments for various neurological and psychiatric disorders. Another area of research is the study of the long-term effects of N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide on GPCR activity and signaling pathways. This could provide insights into the mechanisms underlying GPCR signaling and could lead to the development of new therapeutic strategies. Finally, the use of N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide in combination with other drugs could lead to the development of more effective treatments for various disorders.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide involves the reaction of 4-aminobenzyl alcohol with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)aminobenzyl alcohol. This intermediate is then reacted with phenylsulfonyl chloride to form 4-(4-chlorobenzoyl)-N-phenylsulfonylaminobenzyl alcohol. Finally, the reaction of this intermediate with 2-methoxyethylamine leads to the formation of N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide.

Scientific Research Applications

N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been found to have potential therapeutic applications in various fields of research. It has been studied for its ability to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes. N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has been shown to enhance the activity of certain GPCRs, such as the dopamine D2 receptor, while inhibiting the activity of others, such as the serotonin 5-HT2B receptor. This makes N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide a potential candidate for the treatment of various neurological and psychiatric disorders, such as schizophrenia and depression.

properties

IUPAC Name

4-[[N-(benzenesulfonyl)anilino]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-17-16-24-23(26)20-14-12-19(13-15-20)18-25(21-8-4-2-5-9-21)30(27,28)22-10-6-3-7-11-22/h2-15H,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTHKSLJXFOLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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